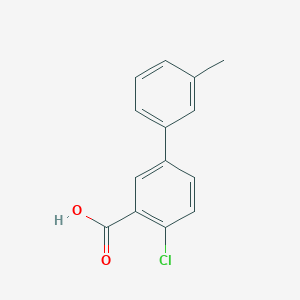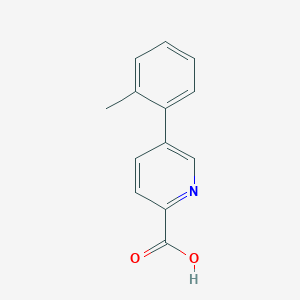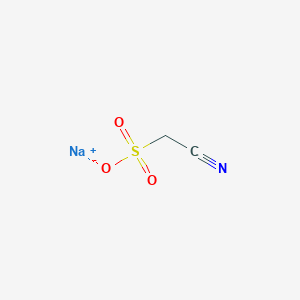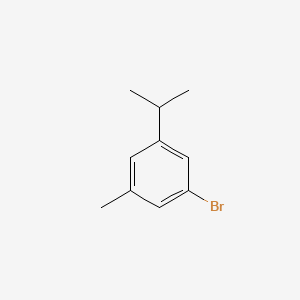
2-Chloro-5-(3-methylphenyl)benzoic acid, 95%
描述
2-Chloro-5-(3-methylphenyl)benzoic acid, or 2C5MPA, is an important organic chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline powder with a melting point of 121-123°C and a boiling point of 312-314°C. 2C5MPA is a chlorinated aromatic acid, a type of organic compound that is made up of a benzene ring with a chlorine substitution. It is a widely used reagent in organic synthesis due to its reactivity and stability.
作用机制
2C5MPA is an aromatic acid, meaning that it can act as both an acid and a base. It has a pKa of 5.3, meaning that it can act as a proton donor or acceptor in a variety of reactions. In addition, 2C5MPA can act as an electrophile, meaning that it can be attacked by nucleophiles. This makes it useful for a variety of organic synthesis reactions, such as the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
2C5MPA has been studied for its potential effects on the biochemical and physiological processes of humans and other organisms. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2C5MPA may have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
2C5MPA has several advantages as a reagent in laboratory experiments. It is relatively inexpensive, and it is stable and nontoxic, making it safe to use in the laboratory. In addition, it is highly reactive, making it useful for a wide range of organic synthesis reactions. However, 2C5MPA can also be difficult to handle due to its reactivity and volatility.
未来方向
2C5MPA has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further exploring the biochemical and physiological effects of 2C5MPA, as well as its potential applications in the treatment of neurological disorders. In addition, further research could explore the potential applications of 2C5MPA in the synthesis of materials and nanomaterials. Finally, research could focus on exploring new methods for synthesizing 2C5MPA and improving its stability and handling.
科学研究应用
2C5MPA has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in the synthesis of heterocyclic compounds, such as thiophenes and pyridines. In addition, 2C5MPA has been used in the synthesis of polymers and other materials, as well as in the synthesis of nanomaterials.
属性
IUPAC Name |
2-chloro-5-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHDWWDRVRKYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679189 | |
| Record name | 4-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183393-79-4 | |
| Record name | 4-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














